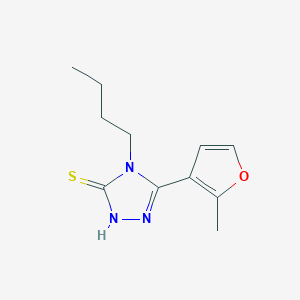![molecular formula C21H20ClN5O5 B457076 N'-((E)-1-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE](/img/structure/B457076.png)
N'-((E)-1-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-3-{4-nitro-1H-pyrazol-1-yl}propanohydrazide is a complex organic compound with a unique structure that combines various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-3-{4-nitro-1H-pyrazol-1-yl}propanohydrazide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The process often includes:
Preparation of 4-chlorophenoxy methyl intermediate: This involves the reaction of 4-chlorophenol with formaldehyde under basic conditions to form the 4-chlorophenoxy methyl group.
Formation of the benzylidene intermediate: The 4-methoxybenzaldehyde is reacted with the 4-chlorophenoxy methyl intermediate in the presence of a base to form the benzylidene compound.
Synthesis of the final product: The benzylidene intermediate is then reacted with 4-nitro-1H-pyrazole and propanohydrazide under acidic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
N’-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-3-{4-nitro-1H-pyrazol-1-yl}propanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Formation of corresponding oxides or carboxylic acids.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of substituted derivatives depending on the nucleophile or electrophile used.
科学的研究の応用
N’-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-3-{4-nitro-1H-pyrazol-1-yl}propanohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a component in various industrial processes.
作用機序
The mechanism of action of N’-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-3-{4-nitro-1H-pyrazol-1-yl}propanohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with cellular receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting gene expression: Influencing the expression of genes involved in various cellular functions.
類似化合物との比較
N’-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-3-{4-nitro-1H-pyrazol-1-yl}propanohydrazide can be compared with similar compounds to highlight its uniqueness:
3-[(4-Chlorophenoxy)methyl]-N′-hydroxybenzenecarboximidamide: Similar structure but different functional groups, leading to different chemical and biological properties.
2-Phenyl substituted Benzimidazole derivatives: These compounds have similar applications in medicinal chemistry but differ in their core structure and specific activities.
特性
分子式 |
C21H20ClN5O5 |
|---|---|
分子量 |
457.9g/mol |
IUPAC名 |
N-[(E)-[3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl]methylideneamino]-3-(4-nitropyrazol-1-yl)propanamide |
InChI |
InChI=1S/C21H20ClN5O5/c1-31-20-7-2-15(10-16(20)14-32-19-5-3-17(22)4-6-19)11-23-25-21(28)8-9-26-13-18(12-24-26)27(29)30/h2-7,10-13H,8-9,14H2,1H3,(H,25,28)/b23-11+ |
InChIキー |
CXRMYRBVVZVVOV-FOKLQQMPSA-N |
SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CCN2C=C(C=N2)[N+](=O)[O-])COC3=CC=C(C=C3)Cl |
異性体SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CCN2C=C(C=N2)[N+](=O)[O-])COC3=CC=C(C=C3)Cl |
正規SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CCN2C=C(C=N2)[N+](=O)[O-])COC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[3-(ETHOXYCARBONYL)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H,14H-CYCLOTRIDECA[B]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID](/img/structure/B456993.png)
![N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B456994.png)
![(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL){3-(4-FLUOROPHENYL)-7-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE](/img/structure/B456996.png)
![2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-{3-(4-MORPHOLINOPHENYL)-7-[(E)-1-(4-MORPHOLINOPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-1-ETHANONE](/img/structure/B456997.png)
![N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-(4-pyridinyl)-4-quinolinecarbohydrazide](/img/structure/B456999.png)

methanone](/img/structure/B457002.png)
![5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-(3-ethoxypropyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B457003.png)
![2-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-N-(4-fluorophenyl)hydrazinecarbothioamide](/img/structure/B457004.png)
![4-chloro-N-(3-cyano-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B457005.png)
methanone](/img/structure/B457012.png)
![5-[3-({[4-(Difluoromethyl)-6-methyl-2-pyrimidinyl]sulfanyl}methyl)-4-methoxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B457013.png)
![1-[3-(biphenyl-4-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanone](/img/structure/B457015.png)

